N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Description
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and a difluoromethoxy group attached to a cyclopentyl ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N5O2/c13-12(14)21-9-3-1-2-8(9)15-11(20)7-4-5-19-10(6-7)16-17-18-19/h4-6,8-9,12H,1-3H2,(H,15,20)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWXMPXMNKYJIF-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(F)F)NC(=O)C2=CC3=NN=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(F)F)NC(=O)C2=CC3=NN=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazolo[1,5-a]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an azide source under acidic or thermal conditions to form the tetrazole ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or bromide.
Attachment of the Cyclopentyl Ring: The cyclopentyl ring is typically introduced through a Grignard reaction or other organometallic coupling reactions.
Formation of the Carboxamide Group: The final step involves the conversion of a suitable precursor to the carboxamide group, often through amidation reactions using amine sources and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: can be compared with other tetrazole-containing compounds and difluoromethoxy derivatives.
Tetrazole Derivatives: Compounds like tetrazole-based inhibitors and pharmaceuticals.
Difluoromethoxy Compounds: Molecules containing the difluoromethoxy group, such as certain fluorinated drugs and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring and a difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
